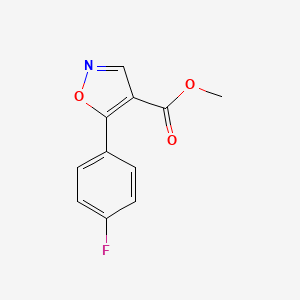
Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
Cat. No. B8789718
M. Wt: 221.18 g/mol
InChI Key: WPWZHEIAUPFTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07022725B2
Procedure details


A mixture of methyl 4′-fluorobenzoylacetate (10.02 g) and N,N-dimethylformamide dimethylacetal (8.63 g) was refluxed for 1.5 hr. The reaction mixture was concentrated, and the residue was dissolved in ethanol (150 ml). To the obtained solution was added hydroxylamine hydrochloride (6.75 g) and the mixture was refluxed for 5 hr. The reaction mixture was concentrated, dilute hydrochloric acid was added to the residue, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate (9.75 g, yield 91%) was obtained as colorless crystals from a fraction eluted with ethyl acetate-hexane (1:4, volume ratio). The crystals were recrystallized from ethyl acetate-hexane. melting point: 92–93° C.


Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)=[O:7])=[O:4].CO[CH:17](OC)[N:18](C)C>>[F:14][C:11]1[CH:10]=[CH:9][C:8]([C:6]2[O:7][N:18]=[CH:17][C:5]=2[C:3]([O:2][CH3:1])=[O:4])=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.02 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)CC(=O)C1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
8.63 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(N(C)C)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 1.5 hr
|
|
Duration
|
1.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in ethanol (150 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the obtained solution was added hydroxylamine hydrochloride (6.75 g)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 5 hr
|
|
Duration
|
5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dilute hydrochloric acid was added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C=NO1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.75 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
